(2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
The compound "(2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone" features a hybrid structure combining a 2,4-dimethylthiazole ring linked via a methanone group to a 1,4-thiazepane scaffold substituted with an o-tolyl (ortho-methylphenyl) group at position 6. While direct structural data for this compound is absent in the provided evidence, its design aligns with bioactive heterocyclic methanones studied for pharmaceutical applications, particularly antitumor and antimicrobial activity . The thiazole moiety is a common pharmacophore in medicinal chemistry, while the thiazepane ring and o-tolyl substituent may modulate solubility, binding affinity, or metabolic stability .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-12-6-4-5-7-15(12)16-8-9-20(10-11-22-16)18(21)17-13(2)19-14(3)23-17/h4-7,16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJYBIOTIYOKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a thiazole-thiazepane derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and the mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of thiazole precursors with various electrophiles. The specific synthesis pathway for (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has not been extensively documented in existing literature. However, related compounds have been synthesized using methods involving cyclization reactions and substitution reactions with thiazole and thiazepane scaffolds.
Antimicrobial Properties
Research indicates that thiazole and thiazepane derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 1.6 mg/mL |
| Compound B | S. aureus | 0.833 mg/mL |
| (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | TBD | TBD |
Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties. Studies demonstrate that certain thiazole compounds can induce apoptosis in cancer cell lines through various mechanisms such as oxidative stress and inhibition of cell proliferation . The compound (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone may share similar properties due to its structural features.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thiazole derivatives. For example, compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone could be explored for its anti-inflammatory effects in various models of inflammation.
Case Studies
- Antibacterial Activity Study : A study evaluated the activity of a series of thiazole derivatives against Bacillus subtilis, E. coli, and other pathogens. The results indicated that certain modifications on the thiazole ring significantly enhanced antibacterial potency .
- Anticancer Mechanism Investigation : Another study focused on the cytotoxic effects of thiazole derivatives on leukemia cell lines. The findings suggested that these compounds induce apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole- and Thiadiazole-Based Methanones
Compounds like (4-hydroxyphenyl)[5-substituted-2-thioxo-1,3,4-thiadiazol-3-yl]methanone (Bhole & Bhusari, 2010) demonstrate significant antitumor activity, with IC₅₀ values ranging from 12–45 μM against breast (MCF-7) and lung (A549) cancer cell lines . Key structural differences include:
- Substituent Effects : Alkyl/aryl groups at the thiadiazole 5-position enhance activity compared to unsubstituted analogs.
- Bioisosteric Replacements : Replacement of thiadiazole with thiazole (as in the target compound) may alter electronic properties and binding kinetics.
Table 1: Antitumor Activity of Thiazole/Thiadiazole Methanones
| Compound Class | Substituents | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|---|
| Thiadiazole methanone | 5-(4-methoxyphenyl) | 12.3 | MCF-7 | |
| Thiazole methanone (hypothetical) | 2,4-dimethylthiazole | N/A | N/A | — |
o-Tolyl-Containing Methanones
The o-tolyl group in the target compound is structurally analogous to ligands in palladium complexes (e.g., [(3,5-dimethylpyrazol-1-yl)(o-tolyl)methanone]PdCl₂), where the o-tolyl substituent induces electron-withdrawing effects, shortening Pd–N bonds (2.02–2.15 Å) and stabilizing the complex . In the context of organic methanones, this group may enhance lipophilicity or influence π-π stacking interactions in biological targets.
Table 2: Electronic Effects of o-Tolyl Substituents
Thiazepane Derivatives
The seven-membered ring in the target compound may improve bioavailability compared to rigid planar systems like thiazolidinones (e.g., 5-(Z)-arylidene-4-thiazolidinones), which exhibit antimicrobial activity but suffer from poor solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
